6-Fluoro-2-azaspiro[3.4]octane
Description
Foundational Concepts of Spirocycles in Organic Chemistry
Spiro compounds are a fascinating class of organic molecules characterized by at least two rings connected by a single, shared atom, known as the spiro atom. enaminestore.comnih.gov This structural motif imparts a distinct three-dimensionality, moving away from the "flatland" of many traditional aromatic drug molecules. researchgate.net The rings in a spirocycle can be either carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing one or more heteroatoms like nitrogen, oxygen, or sulfur). enaminestore.com
The nomenclature of spiro compounds, first proposed by Adolf von Baeyer in 1900, reflects their unique structure. enaminestore.com The number of atoms in each ring, excluding the spiro atom, is indicated in square brackets. chemscene.com For instance, a compound with a three-membered ring and a five-membered ring sharing a spiro atom would be designated as spiro[2.4]heptane.
The synthesis of spirocycles can be a challenging endeavor for organic chemists, often requiring specialized strategies. smolecule.com Common methods include intramolecular alkylations, rearrangement reactions, and cycloaddition processes. enaminestore.comresearchgate.net The inherent ring strain in smaller spirocycles can influence their reactivity and synthetic accessibility. researchgate.net
Significance of Azaspiro[3.4]octane Scaffolds in Molecular Design
The azaspiro[3.4]octane scaffold, which features a nitrogen-containing four-membered ring (azetidine) fused to a five-membered carbocyclic ring, represents a privileged structure in medicinal chemistry. researchgate.net This framework offers a rigid and conformationally restricted core, which can lead to more selective interactions with biological targets. researchgate.net The defined three-dimensional orientation of substituents on this scaffold is a key advantage in rational drug design. chemscene.com
Derivatives of the 2-azaspiro[3.4]octane and 2,6-diazaspiro[3.4]octane systems have shown promise in various therapeutic areas. For instance, they have been investigated for their potent antimicrobial activity and as selective M4 muscarinic receptor agonists, which have potential applications in treating neuropsychiatric disorders like schizophrenia. nih.govresearchgate.netrsc.org The development of scalable synthetic routes to these scaffolds is an active area of research, aiming to make these valuable building blocks more accessible for drug discovery programs. researchgate.netnih.gov
Strategic Importance of Fluorine Substitution in Chemical Compounds
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. fluorochem.co.uksmolecule.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior. fluorochem.co.uk
Strategically placing fluorine atoms can lead to several benefits, including:
Increased Metabolic Stability: The C-F bond is more resistant to metabolic cleavage by enzymes like cytochrome P450 compared to a C-H bond, which can extend the half-life of a drug. smolecule.com
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency. fluorochem.co.uk
Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and membrane permeability, which are critical for its absorption, distribution, metabolism, and excretion (ADME) properties.
Overview of Research Trajectories for 6-Fluoro-2-azaspiro[3.4]octane
While specific research dedicated to this compound is not extensively published, its potential can be inferred from the properties of its constituent parts. The combination of the privileged azaspiro[3.4]octane scaffold with a strategically placed fluorine atom suggests that this compound is a promising candidate for investigation in several areas of drug discovery.
The primary research trajectory for this compound would likely involve its use as a novel building block for creating libraries of more complex molecules. The fluorine atom at the 6-position is expected to influence the molecule's conformation and electronic properties. Research would likely focus on synthesizing derivatives and evaluating their activity against various biological targets, particularly those where azaspiro[3.4]octane derivatives have already shown promise, such as G-protein coupled receptors (GPCRs) like the M4 muscarinic receptor. nih.gov
Furthermore, investigations into the impact of the fluorine substitution on the metabolic stability and pharmacokinetic properties of molecules containing this scaffold would be a critical area of research. Comparing the biological and physicochemical properties of this compound derivatives with their non-fluorinated counterparts would provide valuable insights into the strategic advantages of such a modification. The synthesis of this compound, likely involving the fluorination of a suitable 2-azaspiro[3.4]octane precursor, would also be a key research focus.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12FN |
|---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
6-fluoro-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2 |
InChI Key |
JLJQTTVQYSMYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1F)CNC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Fluoro 2 Azaspiro 3.4 Octane
Retrosynthetic Analysis and Key Disconnection Strategies
The synthetic planning for 6-Fluoro-2-azaspiro[3.4]octane commences with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The primary disconnections for the 2-azaspiro[3.4]octane core can be envisioned through two main approaches. The first involves the disconnection of the four-membered azetidine (B1206935) ring from a cyclopentane (B165970) precursor. Alternatively, a second strategy involves the disconnection of the five-membered cyclopentane ring from an azetidine-containing starting material.
The introduction of the fluorine atom at the 6-position can be planned either by utilizing a pre-fluorinated cyclopentane building block or by installing the fluorine atom at a later stage onto a pre-formed 2-azaspiro[3.4]octanone or a corresponding hydroxylated intermediate. The choice of strategy is often dictated by the availability of starting materials, the desired stereochemistry, and the compatibility of the fluorination conditions with the azaspirocyclic core.
Direct and Indirect Fluorination Approaches for Spirocyclic Systems
The incorporation of a fluorine atom into the 2-azaspiro[3.4]octane framework can be achieved through either direct or indirect fluorination methods. The applicability of these methods is highly dependent on the nature of the substrate and the desired regioselectivity.
Direct Fluorination: This approach involves the introduction of fluorine directly onto a pre-existing spirocyclic scaffold. For instance, electrophilic fluorinating agents such as Selectfluor® can be employed on enamine or enolate precursors of 2-azaspiro[3.4]octanone to introduce fluorine at the α-position to the carbonyl group.
Indirect Fluorination: A more common and often more controllable strategy is the indirect introduction of the fluorine atom. This typically involves the conversion of a hydroxyl group at the 6-position to a fluorine atom. Deoxyfluorination reagents are instrumental in this transformation.
| Fluorinating Reagent | Substrate Type | Description |
| Diethylaminosulfur trifluoride (DAST) | Alcohol | A widely used reagent for converting alcohols to alkyl fluorides. |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Alcohol | A thermally more stable alternative to DAST for deoxyfluorination. |
| Selectfluor® | Enamine/Enolate | An electrophilic fluorinating agent for direct fluorination of electron-rich systems. |
It is important to note that the direct synthesis of fluorinated spirocycles, including gem-difluorinated analogues, has been reported, highlighting the growing interest in these motifs. google.compatentguru.com
Annulation Strategies for the Construction of the Azaspiro[3.4]octane Core
The construction of the fundamental 2-azaspiro[3.4]octane skeleton is a critical step in the synthesis of its fluorinated derivatives. Several annulation strategies have been developed, which can be broadly categorized into tactics for forming the cyclobutane (B1203170) or the cyclopentane ring. Current time information in Washington, DC, US.
Cyclobutane Ring Annulation Tactics
The formation of the four-membered azetidine ring onto a cyclopentane precursor is a common strategy. Current time information in Washington, DC, US. This can be achieved through various cyclization reactions. For instance, intramolecular nucleophilic substitution of a suitably functionalized cyclopentylamine (B150401) derivative can lead to the formation of the azetidine ring. Another approach involves the [2+2] cycloaddition of an appropriate ketene (B1206846) with an imine derived from a cyclopentane precursor.
Cyclopentane Ring Annulation Tactics
Conversely, the construction of the cyclopentane ring onto an azetidine-containing starting material offers an alternative route. Current time information in Washington, DC, US.nih.gov This strategy often leverages the reactivity of azetidine derivatives to build the five-membered ring. Methods such as intramolecular alkylation or ring-closing metathesis of appropriately substituted azetidines have been explored. Three successful routes for the synthesis of the parent 2-azaspiro[3.4]octane have been developed, with one approach focusing on the annulation of the cyclopentane ring and the other two on the formation of the four-membered ring. Current time information in Washington, DC, US.
Stereoselective Synthesis and Enantiopure Access to this compound
The development of stereoselective methods to access enantiopure this compound is of paramount importance for its application in drug discovery, as different enantiomers can exhibit distinct pharmacological activities.
Asymmetric Catalysis in Azaspirocycle Formation
Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of azaspirocycles. The use of chiral catalysts in key bond-forming reactions can induce a high degree of stereocontrol. While specific examples for this compound are not extensively documented in public literature, related methodologies for other azaspirocycles offer valuable insights.
A notable approach involves the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, in the synthesis of 1-substituted 2-azaspiro[3.4]octane derivatives. nih.govrsc.org This method relies on the highly diastereoselective addition of a nucleophile to the chiral imine, followed by cyclization to form the azaspirocyclic core. This strategy has been successfully applied to the synthesis of related 1-phenyl-2-azaspiro[3.4]octane. nih.govrsc.org The application of biocatalysis, for instance using transaminases, has also emerged as a promising strategy for obtaining chiral spirocyclic diamine building blocks.
| Method | Key Feature | Application |
| Chiral Auxiliary (e.g., N-tert-butanesulfinyl imine) | Diastereoselective addition of nucleophiles | Synthesis of 1-substituted 2-azaspiro[3.4]octane derivatives. nih.govrsc.org |
| Asymmetric Biocatalysis (e.g., Transaminases) | Enantioselective synthesis of chiral amines | Production of key spirocyclic diamine intermediates. |
The synthesis of enantiomerically enriched spiro compounds, more broadly, has been achieved through organocatalytic strategies, such as the use of bifunctional cinchona-type catalysts in formal [2+2] annulation reactions. nih.gov These methodologies hold promise for adaptation to the stereoselective synthesis of this compound.
Diastereoselective Synthetic Routes
The creation of specific diastereomers of substituted 2-azaspiro[3.4]octanes can be achieved through stereocontrolled reactions. A notable strategy involves the asymmetric synthesis using chiral auxiliaries, such as N-tert-butanesulfinyl imines. This methodology has been successfully applied to the synthesis of 1-phenyl-2-azaspiro[3.4]octane. beilstein-journals.org The process involves a highly diastereoselective addition of an ethyl cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine. beilstein-journals.org This key step is followed by the reduction of the ester group and a subsequent intramolecular nucleophilic substitution, which forms the azetidine ring. beilstein-journals.org This approach offers a robust method for establishing the desired relative stereochemistry in a controlled manner.
Another potential diastereoselective route involves the reduction of an exocyclic double bond within a pre-formed spirocyclic intermediate. In related systems, the reduction of an exocyclic C=C double bond of an enamide moiety has been shown to proceed with excellent diastereoselectivity, effectively creating three new stereocenters in a controlled fashion. researchgate.net
Table 1: Key Diastereoselective Strategies
| Methodology | Description | Key Features |
| Chiral Auxiliary Approach | Utilizes chiral N-tert-butanesulfinyl imines to direct the stereoselective addition of a nucleophile, followed by cyclization. beilstein-journals.org | High diastereoselectivity; applicable to the synthesis of 1-substituted 2-azaspiro[3.4]octanes. beilstein-journals.org |
| Exocyclic Bond Reduction | Diastereoselective reduction of a C=C double bond on a pre-formed spirocyclic scaffold. researchgate.net | Can create multiple stereocenters simultaneously with high control. researchgate.net |
Chiral Resolution Methodologies, including Optical Resolution and Microbial Reduction
For the preparation of enantiomerically pure azaspiro[3.4]octane derivatives, which are crucial for pharmaceutical applications, chiral resolution is a key technology. When a synthetic route produces a racemic mixture, separation into individual enantiomers is necessary.
Optical Resolution A practical method for obtaining a specific enantiomer on a large scale is through classical optical resolution. This technique has been effectively used in the synthesis of a key intermediate for the antibacterial agent DV-7751, which features a 6-azaspiro[3.4]octane core. The process involves the resolution of a racemic amine, 8-amino-6-benzyl-6-azaspiro[3.4]octane, by forming diastereomeric salts with a chiral acid. Subsequent separation of these salts and liberation of the amine provides the desired enantiomer with high optical purity.
Microbial Reduction An alternative, highly enantioselective approach is microbial reduction. This biocatalytic method was developed as a more efficient alternative to chromatographic separation for large-scale manufacturing. In the synthesis of the aforementioned DV-7751 intermediate, the enantioselective microbial reduction of the prochiral ketone, 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane, was employed. This method yields the corresponding (S)-amino alcohol with an enantiomeric excess greater than 96%.
Table 2: Comparison of Chiral Resolution Methodologies
| Methodology | Description | Advantages |
| Optical Resolution | Separation of enantiomers from a racemic mixture by forming diastereomeric salts with a chiral resolving agent. | Established, scalable, and can produce high enantiomeric purity. |
| Microbial Reduction | Enantioselective reduction of a prochiral ketone using microorganisms or their enzymes. | High enantioselectivity (>96% e.e.); avoids classical resolution steps; suitable for large-scale production. |
Scalable Synthetic Routes and Process Development for Large-Scale Preparation
Transitioning the synthesis of this compound from laboratory-scale to large-scale industrial production requires robust, efficient, and scalable routes. The development of such processes often involves moving away from techniques like silica (B1680970) gel column chromatography, which are not suitable for manufacturing large quantities.
The development of optical resolution and microbial reduction methods for a related 6-azaspiro[3.4]octane derivative was driven by the need for a practical, large-scale synthesis. For multigram or kilogram production, process parameters are tightly controlled in large-scale batch reactors. Advanced process control systems can be used to monitor reaction progress in real-time, allowing for adjustments that maximize yield and purity.
A reported multigram synthesis of a spirocyclic proline analogue demonstrates a practical scalable process. chemrxiv.org The procedure involved the hydrolysis of a diester intermediate using potassium hydroxide (B78521) in methanol, followed by extraction and purification, ultimately yielding 12 grams of the target compound. chemrxiv.org Such step-economic syntheses that minimize complex purification steps are essential for efficient and scalable manufacturing. researchgate.net Following synthesis, purification for pharmaceutical-grade material often involves controlled crystallization to ensure high purity and stability.
Novel Chemical Transformations and Method Development Specific to Fluoroazaspiro[3.4]octanes
The unique structural and electronic properties of fluoroazaspiro[3.4]octanes make them interesting targets for novel chemical transformations. A key area of development is the introduction of the fluorine atom itself, particularly in a stereocontrolled manner.
One advanced method is the enantioselective fluorination of spirocyclic aldehydes using organocatalysis. thieme-connect.com This has been demonstrated on spirocyclic β-prolinals, where an enamine catalyst and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) are used to install a tertiary fluoride (B91410) with high enantioselectivity. thieme-connect.comresearchgate.net This approach could be adapted to introduce fluorine at a specific stereocenter within the azaspiro[3.4]octane framework.
For applications in medical imaging, such as Positron Emission Tomography (PET), methods for late-stage radiofluorination are critical. A novel methodology involves the use of spirocyclic iodonium(III) ylides as precursors for arene radiofluorination. rsc.org This technique enables the efficient introduction of the positron-emitting radionuclide ¹⁸F into even sterically hindered and electron-rich systems, a significant challenge for conventional methods. rsc.org
Beyond fluorination, the 2-azaspiro[3.4]octane core can undergo various functionalizations. The nitrogen atom allows for transformations such as N-alkylation or N-amidation, enabling the attachment of diverse functional groups to modulate the compound's properties. researchgate.netresearchgate.net The core structure can also participate in reactions like oxidation and reduction, depending on the other functional groups present.
Architectural Roles and Building Block Applications of 6 Fluoro 2 Azaspiro 3.4 Octane in Complex Molecule Synthesis
The 6-Fluoro-2-azaspiro[3.4]octane Scaffold as a Multifunctional Module
The spirocyclic core, consisting of a four-membered azetidine (B1206935) ring fused with a five-membered cyclopentane (B165970) ring, imparts a distinct three-dimensional architecture. This rigidity is highly sought after in drug design as it can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Azaspiro[3.4]octane derivatives have been identified as key components in compounds targeting M4 muscarinic receptors, highlighting their therapeutic potential. The incorporation of such spirocyclic scaffolds is a validated strategy in drug discovery programs. researchgate.net
The secondary amine at the 2-position serves as a versatile synthetic handle. It acts as a nucleophile and a base, providing a reactive site for a wide array of chemical transformations. This allows for the straightforward introduction of various substituents and the construction of more complex molecular architectures. The presence of two differentiated sites for functionalization (the nitrogen and other ring positions) makes these scaffolds particularly valuable. researchgate.net
The fluorine atom at the 6-position introduces another layer of functionality. Fluorine is a bioisostere for hydrogen but possesses unique electronic properties. Its high electronegativity can influence the local electronic environment, affecting the acidity of neighboring C-H bonds and the reactivity of the scaffold. In medicinal chemistry, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and modulate binding interactions with target proteins. The presence of the fluorine atom may also open avenues for specific functionalization reactions, such as nucleophilic substitution under certain conditions. smolecule.com
The combination of these features makes this compound a privileged scaffold, offering a robust platform for the development of novel compounds in various fields of chemical research. researchgate.net
Derivatization Strategies of the Azaspiro Nitrogen Atom
The secondary amine of the 2-azaspiro[3.4]octane core is the most common site for derivatization, allowing for the facile incorporation of a wide range of functional groups and molecular fragments.
N-alkylation and N-acylation are fundamental reactions for modifying the properties of the this compound scaffold. These transformations are typically high-yielding and allow for the introduction of diverse substituents.
N-Alkylation: This process involves the reaction of the secondary amine with an alkylating agent, such as an alkyl halide or sulfonate, usually in the presence of a base. This reaction is a common strategy for preparing N-substituted azaspiro compounds. researchgate.net For instance, derivatives of related azaspirocycles have been prepared via N-alkylation with reagents like 2-bromoethanol. beilstein-journals.org This approach allows for the introduction of simple alkyl chains or more complex functionalized groups, which can be used to modulate the molecule's physicochemical properties or to provide a point of attachment for further elaboration.
N-Acylation: The reaction of the azaspiro nitrogen with acylating agents like acid chlorides, anhydrides, or activated esters yields the corresponding amides. This transformation is crucial in medicinal chemistry for creating stable linkages and introducing specific pharmacophores. A notable application is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, where the azaspiro[3.4]octane core was coupled with a fluorinated benzyl (B1604629) moiety via an amide bond. nih.gov
Interactive Table: Representative N-Acylation Reaction for Azaspiro[3.4]octane Scaffolds
| Reactant 1 | Reactant 2 | Product | Application Context | Reference |
|---|
The azaspiro nitrogen can also be used as a nucleophile to form bonds with heterocyclic systems, leading to novel hybrid molecules with potentially enhanced biological activity. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions or metal-catalyzed cross-coupling reactions.
For example, a fluoropyrimidine ring can be attached to a related 6-azaspiro[3.4]octane scaffold, where the nitrogen atom displaces a leaving group on the pyrimidine (B1678525) ring. smolecule.com In another example, a 2-azaspiro[3.4]octane derivative was reacted to form a 1,3,4-oxadiazole (B1194373) moiety at the nitrogen, demonstrating the versatility of this position in constructing complex heterocyclic systems for M4 receptor agonists. google.com These strategies allow for the integration of the unique 3D shape of the spirocycle with the established biological roles of various aromatic and heteroaromatic systems.
Functionalization at the Fluoro-Substituted Carbon and Other Ring Positions
While derivatization at the nitrogen is common, functionalization of the carbocyclic framework of this compound offers opportunities to introduce additional diversity and fine-tune molecular properties.
Remote functionalization refers to the selective reaction at a position distant from an existing functional group. In the context of the this compound scaffold, this could involve the activation of C-H bonds on the cyclopentane ring. Modern synthetic methods, such as transition-metal-catalyzed C-H activation, have been developed for the functionalization of spirocyclic systems. bohrium.com While specific examples for this compound are not extensively documented, the principles of these reactions, often involving directing groups, could potentially be applied. For instance, a group installed at the nitrogen atom could direct a metal catalyst to activate a specific C-H bond on the cyclopentane ring for subsequent coupling reactions. Aromatization-driven deconstructive functionalization has also been explored for other spirocyclic systems, which involves C-C bond cleavage to introduce functionality. researchgate.net
Introducing side chains at positions other than the nitrogen atom expands the accessible chemical space. The fluorine atom at the C-6 position could potentially serve as a handle for nucleophilic substitution, although this would depend on the specific reaction conditions and the nature of the nucleophile. smolecule.com
More general strategies involve the synthesis of the scaffold from an already functionalized precursor. For example, annulation strategies can be employed to construct the spirocyclic system from starting materials that already contain the desired side chains. evitachem.com This approach allows for the incorporation of functional groups at various positions on the cyclopentane ring before the final spirocyclization step. Recent advances in radical-mediated cyclizations also offer new pathways to construct complex spirocyclic compounds with diverse functionalities. rsc.org
Interactive Table: Potential Functionalization Sites on the this compound Scaffold
| Position | Functional Group | Potential Reaction Type | Notes |
|---|---|---|---|
| N-2 | Secondary Amine | N-Alkylation, N-Acylation, SNAr | Most common and versatile site for derivatization. |
| C-6 | Fluoro | Nucleophilic Substitution | Potentially challenging, requires specific conditions. |
Exploration of Three-Dimensional Chemical Space through Structural Diversification
The rigid, spirocyclic framework of this compound provides a distinct three-dimensional geometry that is a significant departure from the planar structures that have historically dominated medicinal chemistry. This inherent 3D character is crucial for exploring novel regions of chemical space and for the design of molecules that can form more specific and potent interactions with biological targets. The spirocyclic nature of the molecule, where two rings share a single carbon atom, introduces a defined conformational restriction. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.
The presence of a fluorine atom at the 6-position further enhances the utility of this scaffold. Fluorine is a bioisostere of a hydrogen atom but possesses unique electronic properties. Its high electronegativity can influence the local electronic environment of the molecule, affecting properties such as pKa, dipole moment, and metabolic stability. The introduction of fluorine can also lead to specific interactions with biological targets, such as hydrogen bonding with backbone amides or other polar residues.
Structural diversification of the this compound scaffold can be readily achieved at the secondary amine. This nitrogen atom serves as a convenient handle for the introduction of a wide variety of substituents, allowing for the systematic exploration of the chemical space around the core scaffold. This diversification is key to optimizing the pharmacological properties of molecules derived from this building block.
Design and Synthesis of Chemical Libraries Based on the this compound Scaffold
The development of chemical libraries based on novel scaffolds is a cornerstone of modern drug discovery. The this compound scaffold is an attractive core for library synthesis due to its synthetic accessibility and the potential for diversification. The synthesis of related 2-azaspiro[3.4]octane systems has been reported through various synthetic routes, often involving annulation strategies. researchgate.net These established methods can be adapted for the synthesis of the fluorinated analogue.
The design of a chemical library based on this scaffold would typically involve the parallel derivatization of the secondary amine. A diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, can be reacted with the amine to generate a library of amides, sulfonamides, and ureas, respectively. This approach allows for the rapid generation of a large number of analogues with varied physicochemical properties.
The fluorine atom at the 6-position serves as a key element of diversity within such a library. Its influence on the properties of the final compounds can be systematically evaluated, providing valuable structure-activity relationship (SAR) data. For instance, a library could be designed to probe the effect of the fluorine substitution on cell permeability, metabolic stability, and target engagement. Computational methods can also be employed to guide the design of the library, selecting for derivatives with optimal in silico properties. The synthesis of spirocyclic scaffolds is a known strategy to address the lack of three-dimensional structures in fragment screening libraries. core.ac.uk
Below is an interactive data table showcasing a hypothetical set of derivatives that could be synthesized from the this compound scaffold to form a chemical library.
| Derivative | R-Group | Reaction Type | Potential Application |
| 1 | Benzoyl | Amidation | Exploration of aromatic interactions |
| 2 | Cyclohexylcarbonyl | Amidation | Introduction of lipophilic aliphatic groups |
| 3 | 4-Chlorophenylsulfonyl | Sulfonylation | Probing halogen bonding interactions |
| 4 | Methyl isocyanate | Urea formation | Introduction of hydrogen bond donors |
| 5 | Acetic acid | Reductive amination | Creation of tertiary amine derivatives |
Utilization as an Intermediate in the Synthesis of Advanced Chemical Structures
The this compound scaffold is not only a valuable core for chemical libraries but also serves as a crucial intermediate in the synthesis of more complex and advanced chemical structures. smolecule.com Its utility as a building block stems from the combination of its unique 3D shape and the reactive handle provided by the secondary amine.
A notable application of related azaspirocyclic scaffolds is in the development of novel antibacterial agents. For example, the 2,6-diazaspiro[3.4]octane scaffold has been incorporated into molecules targeting multidrug-resistant bacteria. mdpi.com The introduction of a fluorine atom, a common feature in many successful antibiotics (e.g., fluoroquinolones), suggests that this compound could be a key intermediate in the synthesis of next-generation antibacterial agents with improved properties.
The synthesis of such advanced structures would typically involve the coupling of the this compound intermediate with another complex molecular fragment. The resulting molecule would benefit from the defined 3D orientation imparted by the spirocyclic core, potentially leading to enhanced target engagement and biological activity. The fluorine atom could play a role in modulating the pharmacokinetic properties of the final compound, such as improving metabolic stability or enhancing cell penetration.
Structure Activity and Structure Property Relationship Sar/spr Studies for 6 Fluoro 2 Azaspiro 3.4 Octane Derivatives
Theoretical Frameworks for Elucidating Molecular Interactions
To comprehend the biological activity of 6-fluoro-2-azaspiro[3.4]octane derivatives, it is essential to consider the theoretical frameworks that govern their interactions with biological targets. The unique spirocyclic structure imparts a notable rigidity to the molecule, which can significantly influence its binding to enzymes or receptors. Computational methods, such as molecular docking and dynamics simulations, are invaluable tools for predicting and analyzing these interactions. These models can help visualize how the distinct three-dimensional shape of the spiro scaffold orients key functional groups for optimal engagement with a protein's binding pocket.
Furthermore, the principles of pharmacophore modeling are central to understanding the SAR of this compound class. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, and ionizable groups) that are critical for biological activity. For this compound derivatives, the nitrogen atom in the azetidine (B1206935) ring and the fluorine atom are key pharmacophoric elements that can be strategically positioned to maximize target affinity and selectivity.
Conformational Analysis and Rigidity Profiles of the Spiro[3.4]octane Core
The spiro[3.4]octane core is characterized by its inherent structural rigidity, a direct consequence of the spirocyclic fusion of the cyclobutane (B1203170) and cyclopentane (B165970) rings. researchgate.net This rigidity limits the number of accessible conformations the molecule can adopt, which can be advantageous in drug design. By reducing the conformational flexibility, the entropic penalty upon binding to a biological target is minimized, potentially leading to higher binding affinity. smolecule.com
The spirocyclic nature of the scaffold enforces specific spatial arrangements of substituents, which is a key aspect of its conformational profile. smolecule.com This can be particularly important for establishing selectivity for a desired biological target over off-targets. The defined geometry of the spiro[3.4]octane core provides a robust platform for the precise positioning of functional groups to optimize interactions with a receptor's binding site.
Table 1: Conformational and Structural Features of the Spiro[3.4]octane Core
| Feature | Description | Implication in Drug Design |
| Spirocyclic Fusion | Two rings joined at a single carbon atom. | Imparts significant three-dimensionality and structural rigidity. researchgate.netbldpharm.com |
| Reduced Conformational Flexibility | The molecule has a limited number of low-energy conformations. | Can lead to a lower entropic penalty upon binding, potentially increasing affinity. smolecule.com |
| Defined Substituent Geometry | The rigid scaffold dictates the spatial orientation of attached functional groups. | Allows for precise positioning of pharmacophoric features to enhance target interaction and selectivity. smolecule.com |
| Increased sp3 Character | The scaffold is rich in sp3-hybridized carbon atoms. | Contributes to improved physicochemical properties such as solubility and metabolic stability. bldpharm.com |
Influence of the Spirocyclic Scaffold on Molecular Recognition Concepts
The spirocyclic scaffold of this compound derivatives plays a crucial role in molecular recognition, the process by which molecules selectively bind to one another. The three-dimensional nature of the spirocycle allows it to present substituents in a well-defined spatial orientation, which can lead to highly specific interactions with a biological target. researchgate.netbldpharm.com This is in contrast to more flexible, linear molecules that may need to adopt a specific conformation to bind effectively, often at an energetic cost.
The introduction of a spirocyclic scaffold can also enhance the novelty of a chemical series, providing access to new intellectual property space. nih.gov Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic compounds is often associated with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the successful development of a drug candidate. bldpharm.com
Impact of Fluorine Substitution on Electronic Properties and Lipophilicity (conceptual focus, without specific values)
The substitution of a hydrogen atom with fluorine in the 6-position of the 2-azaspiro[3.4]octane scaffold has a profound, albeit nuanced, impact on the molecule's electronic properties and lipophilicity. Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the local electronic environment. tandfonline.comresearchgate.net This can influence the acidity or basicity of nearby functional groups, which in turn can affect the molecule's pharmacokinetic properties and binding affinity. bohrium.com
Table 2: Conceptual Effects of Fluorine Substitution
| Property | Conceptual Impact of Fluorine Substitution | Rationale |
| Electronic Properties | Alters local electron density. | Fluorine's high electronegativity creates a dipole moment and can influence the pKa of nearby functional groups. tandfonline.comresearchgate.net |
| Lipophilicity | Generally increases, but can be context-dependent. | The C-F bond can enhance lipophilicity, but the overall effect depends on the molecular structure. tandfonline.comnih.gov |
| Metabolic Stability | Can block metabolic oxidation. | The strong C-F bond is less susceptible to enzymatic cleavage than a C-H bond. bohrium.comencyclopedia.pub |
| Binding Affinity | Can enhance binding to target proteins. | Fluorine can participate in favorable interactions within a binding pocket and alter the conformation of the molecule to improve fit. tandfonline.combohrium.com |
Exploration of Exit Vectors and Pharmacophore Development (conceptual focus)
The development of a successful drug candidate often relies on the systematic exploration of different substitution patterns on a core scaffold. In the context of this compound derivatives, the concept of "exit vectors" is crucial. Exit vectors are the positions on the scaffold where substituents can be introduced and modified to fine-tune the compound's properties. For the 2-azaspiro[3.4]octane core, potential exit vectors exist on both the azetidine and cyclopentane rings.
The systematic exploration of these exit vectors allows for the development of a detailed pharmacophore model. By synthesizing and testing a library of analogs with different substituents at various positions, researchers can identify the key features required for optimal activity and selectivity. This process helps to build a comprehensive understanding of the structure-activity relationship and guides the design of next-generation compounds with improved therapeutic profiles. The rigid nature of the spirocyclic scaffold makes it an excellent platform for this type of systematic exploration, as the orientation of the substituents is well-defined. nih.gov
Computational and Theoretical Investigations of 6 Fluoro 2 Azaspiro 3.4 Octane
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for exploring the conformational landscape and dynamic behavior of molecules. For 6-Fluoro-2-azaspiro[3.4]octane, these methods can provide insights into its structural flexibility, stability, and intermolecular interactions.
Molecular mechanics force fields, such as AMBER, CHARMM, or OPLS, can be employed to calculate the potential energy of different conformations of the molecule. These force fields are parameterized to reproduce experimental data and high-level quantum mechanical calculations. Key parameters in these force fields include bond lengths, bond angles, dihedral angles, and van der Waals and electrostatic interactions. For this compound, particular attention would be given to the parameters describing the C-F bond and its interactions with the rest of the molecule.
MD simulations, which solve Newton's equations of motion for the atoms in the system, can be used to simulate the time-dependent behavior of this compound in various environments, such as in a vacuum or in a solvent. These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformations, and the nature of its interactions with solvent molecules.
Table 1: Representative Molecular Mechanics Parameters for this compound (Hypothetical Data)
| Parameter | Atom Types | Value |
|---|---|---|
| Bond Length (Å) | C-F | 1.39 |
| Bond Angle (°) | C-C-F | 109.5 |
| Dihedral Angle (°) | H-C-C-F | Variable |
| van der Waals Radius (Å) | F | 1.47 |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, provide a more detailed understanding of the electronic structure and reactivity of this compound. These methods solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals, electron density distribution, and various chemical properties.
DFT calculations, using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be used to optimize the geometry of the molecule and calculate its vibrational frequencies. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can provide insights into the molecule's reactivity. A lower HOMO-LUMO gap generally indicates higher reactivity.
The introduction of the highly electronegative fluorine atom is expected to have a significant impact on the electronic properties of the azaspiro[3.4]octane scaffold. It is predicted to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's susceptibility to nucleophilic and electrophilic attack. The fluorine atom will also induce a dipole moment in the molecule, influencing its polarity and intermolecular interactions.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Hypothetical Data)
| Property | Value |
|---|---|
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | 1.5 |
| HOMO-LUMO Gap (eV) | 8.7 |
Conformational Landscape Mapping and Energy Minimization Studies
The 2-azaspiro[3.4]octane framework is composed of a four-membered azetidine (B1206935) ring and a five-membered cyclopentane (B165970) ring, sharing a spiro carbon atom. The cyclopentane ring is known to adopt non-planar conformations, such as the envelope and twist forms, to alleviate torsional strain. The azetidine ring is also puckered. The presence of a fluorine atom on the cyclopentane ring of this compound will further influence its conformational preferences.
Conformational landscape mapping involves systematically exploring the possible conformations of the molecule and calculating their relative energies. This can be achieved through a combination of molecular mechanics and quantum chemical calculations. Energy minimization studies are then performed to identify the most stable, low-energy conformations.
Table 3: Relative Energies of Plausible Conformations of this compound (Hypothetical Data)
| Conformation | Fluorine Position | Relative Energy (kcal/mol) |
|---|---|---|
| Envelope-Axial | Axial | 0.0 |
| Envelope-Equatorial | Equatorial | 0.3 |
| Twist-Axial | Axial | 0.8 |
In Silico Docking and Interaction Prediction (conceptual frameworks without specific biological targets)
In silico docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this article does not focus on specific biological targets, the conceptual framework for docking studies with this compound can be discussed.
The unique three-dimensional shape of spirocyclic scaffolds like 2-azaspiro[3.4]octane makes them attractive for probing the binding pockets of proteins. The introduction of a fluorine atom can significantly enhance binding affinity and selectivity through various non-covalent interactions, including hydrogen bonding (with the fluorine atom acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and hydrophobic interactions.
A conceptual docking study would involve preparing a 3D model of this compound and a representative protein binding site. Docking algorithms would then be used to generate a series of possible binding poses of the ligand within the active site. These poses would be scored based on a scoring function that estimates the binding affinity. The results would provide insights into the potential interaction patterns of the fluorinated spirocycle, highlighting the role of the fluorine atom in mediating specific interactions with amino acid residues. Such studies are valuable in the early stages of drug discovery for generating hypotheses about the potential bioactivity of a novel scaffold.
Cheminformatics Analysis of Related Spirocyclic Scaffolds
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. An analysis of databases containing spirocyclic scaffolds related to 2-azaspiro[3.4]octane can provide valuable context for the properties and potential applications of this compound.
Spirocyclic scaffolds are recognized for their increased three-dimensionality, as measured by parameters like the fraction of sp3-hybridized carbons (Fsp3), which is often correlated with improved success rates in drug development. The azaspiro[3.4]octane core itself is a desirable scaffold in medicinal chemistry.
A cheminformatics analysis could involve:
Database Mining: Searching chemical databases (e.g., PubChem, ChEMBL) for compounds containing the azaspiro[3.4]octane core to understand the diversity of substituents and reported biological activities.
Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other predictive tools to estimate various physicochemical properties of a virtual library of this compound derivatives. These properties could include solubility, lipophilicity (logP), and metabolic stability.
Scaffold Hopping: Identifying other spirocyclic scaffolds with similar 3D shapes and electrostatic properties to this compound, which could provide ideas for new molecular designs.
This type of analysis helps to position this compound within the broader landscape of known chemical space and can guide the design of future synthetic and screening efforts.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| AMBER |
| CHARMM |
| OPLS |
| B3LYP |
| PubChem |
Emerging Research Frontiers and Future Prospects for 6 Fluoro 2 Azaspiro 3.4 Octane
Development of Next-Generation Synthetic Methodologies
The synthesis of the parent 2-azaspiro[3.4]octane has been approached through various routes, which can be adapted for the preparation of its 6-fluoro derivative. One successful strategy for the synthesis of 2-azaspiro[3.4]octane involves the annulation of a cyclopentane (B165970) ring, while two other approaches focus on the annulation of the four-membered azetidine (B1206935) ring. rsc.orgnih.gov These methods utilize readily available starting materials and conventional chemical transformations, often with minimal need for chromatographic purification. rsc.orgnih.gov
For the synthesis of 6-Fluoro-2-azaspiro[3.4]octane, a potential strategy would involve the use of a fluorinated cyclopentanone precursor. The key challenge lies in the stereoselective introduction of the fluorine atom at the 6-position. Modern fluorination reagents and methodologies could be employed to achieve this. Alternatively, late-stage fluorination of a pre-formed 2-azaspiro[3.4]octan-6-ol intermediate could be explored. The development of scalable and efficient synthetic routes will be crucial for the widespread availability and investigation of this compound.
| Synthetic Approach | Key Transformation | Potential for Fluorination |
| Cyclopentane Ring Annulation | Formation of the five-membered ring onto an azetidine precursor. | Use of a pre-fluorinated cyclopentane building block. |
| Azetidine Ring Annulation | Formation of the four-membered ring onto a cyclopentane precursor. | Late-stage fluorination of the spirocyclic core. |
| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. researchgate.net | Incorporation of a fluorine-containing dipolarophile or dipole. |
Integration into Automated Synthesis Platforms
The increasing complexity of drug discovery programs necessitates high-throughput synthesis and screening of novel compounds. Automated synthesis platforms offer a solution by enabling the rapid and systematic preparation of compound libraries. The integration of the this compound scaffold into such platforms could significantly accelerate the exploration of its chemical space.
While specific automated synthesis protocols for this compound have not yet been reported, the principles of automated synthesis developed for other fluorinated compounds, such as 6-[¹⁸F]Fluoro-L-DOPA, can be applied. nih.govnih.govresearchgate.net Key considerations for automation include the development of robust, high-yielding reactions that are amenable to robotic manipulation and purification. The use of solid-phase synthesis or flow chemistry could facilitate the automated production of a library of this compound derivatives.
Advanced Derivatization Strategies for Enhanced Structural Complexity
The 2-azaspiro[3.4]octane core offers a versatile platform for further functionalization. The secondary amine in the azetidine ring provides a convenient handle for a wide range of chemical modifications, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.
For this compound, derivatization strategies can be envisioned at the nitrogen atom. N-alkylation, N-arylation, and acylation reactions can be employed to introduce a variety of functional groups. These modifications can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and basicity, which are critical for its biological activity and pharmacokinetic profile. The presence of the fluorine atom can also influence the reactivity and regioselectivity of derivatization reactions on the cyclopentane ring.
| Derivatization Site | Reaction Type | Potential Substituents |
| Nitrogen Atom | N-Alkylation, N-Arylation, Acylation, Sulfonylation | Alkyl chains, (hetero)aryl groups, amides, sulfonamides |
| Cyclopentane Ring | C-H activation, Functional group interconversion | Further fluorination, hydroxylation, amination |
Exploration of Novel Conceptual Applications in Chemical Sciences
The unique structural and electronic properties of this compound make it an attractive scaffold for various applications in the chemical sciences. Azaspirocycles are recognized as valuable building blocks in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and reduced off-target effects. researchgate.net The introduction of a fluorine atom can further enhance these properties.
The 2,6-diazaspiro[3.4]octane core, a related structure, has been incorporated into compounds with a wide range of biological activities, including inhibitors of hepatitis B capsid protein, menin-MLL1 interaction for cancer treatment, and dopamine D₃ receptor antagonists. mdpi.com This suggests that derivatives of this compound could also exhibit potent and selective biological activities. Potential therapeutic areas for exploration include central nervous system disorders, oncology, and infectious diseases.
Interdisciplinary Research Opportunities Utilizing the this compound Core
The distinctive characteristics of this compound create opportunities for collaborative research across various scientific disciplines.
Medicinal Chemistry and Chemical Biology: The design and synthesis of libraries of this compound derivatives for high-throughput screening against a range of biological targets. The fluorine atom can also serve as a sensitive probe for ¹⁹F NMR studies to investigate drug-target interactions.
Materials Science: The incorporation of the rigid, fluorinated spirocyclic core into polymers or other materials could lead to novel properties, such as enhanced thermal stability or specific recognition capabilities.
Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis, where the conformational rigidity and electronic nature of the scaffold could influence the stereochemical outcome of reactions.
Computational Chemistry: Theoretical studies can be employed to predict the conformational preferences, electronic properties, and potential biological activities of this compound and its derivatives, guiding synthetic efforts and biological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Fluoro-2-azaspiro[3.4]octane, and how can yield optimization be methodically approached?
- Methodology : Use orthogonal experimental design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 3-factor, 3-level orthogonal array (L9) can identify optimal conditions while minimizing experimental runs . Factorial design principles (e.g., full or fractional factorial) are also effective for screening interactions between parameters like reaction time and stoichiometry .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold) for quantitative analysis . X-ray crystallography may resolve stereochemical ambiguities if crystalline derivatives are obtainable.
Q. How should stability studies be designed to assess this compound under varying storage conditions?
- Methodology : Conduct accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling. Monitor degradation via HPLC and Fourier-transform infrared spectroscopy (FTIR) to track functional group integrity. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanisms of this compound formation?
- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates in ring-closing or fluorination steps. Solvent effects can be simulated using the polarizable continuum model (PCM) . Compare computational data with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms.
Q. How can enantioselective synthesis of this compound be achieved, and what chiral analysis methods are suitable?
- Methodology : Utilize asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution. Analyze enantiomeric excess (ee) via chiral HPLC with amylose-based columns or circular dichroism (CD) spectroscopy. Dynamic kinetic resolution (DKR) may enhance stereocontrol in spirocycle formation .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound derivatives in biological systems?
- Methodology : Synthesize analogs with modifications to the azaspiro core or fluorine substituent. Screen for bioactivity (e.g., enzyme inhibition, receptor binding) using in vitro assays. Apply molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to correlate structural features with activity .
Q. How can impurity profiling of this compound be systematically performed to meet regulatory standards?
- Methodology : Use LC-MS/MS with a C18 column (gradient elution: acetonitrile/0.1% formic acid) to detect and quantify trace impurities. For identification, isolate impurities via preparative HPLC and characterize using NMR and HRMS. Follow ICH Q3A/B guidelines for thresholds .
Q. What reactor configurations and process parameters are optimal for scaling up this compound synthesis?
- Methodology : Implement continuous-flow reactors for improved heat/mass transfer, especially in exothermic fluorination steps. Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Optimize residence time and mixing efficiency via computational fluid dynamics (CFD) simulations .
Data Contradictions and Validation
- Synthetic Yield Discrepancies : If literature reports conflicting yields (e.g., 50% vs. 70%), replicate experiments under controlled conditions (fixed catalyst, solvent, temperature). Statistically compare results using t-tests or ANOVA to identify significant variables .
- Divergent Computational vs. Experimental Results : Re-examine DFT parameters (basis sets, solvation models) and validate with isotopic labeling or kinetic isotope effects (KIEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
